3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole
CAS No.: 1506281-27-1
Cat. No.: VC4145834
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1506281-27-1 |
|---|---|
| Molecular Formula | C9H12ClNO |
| Molecular Weight | 185.65 |
| IUPAC Name | 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole |
| Standard InChI | InChI=1S/C9H12ClNO/c10-6-8-7-4-2-1-3-5-9(7)12-11-8/h1-6H2 |
| Standard InChI Key | VLFUDBLNXYNUBN-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(CC1)ON=C2CCl |
Introduction
3-(Chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]12oxazole is a complex organic compound with the CAS number 1506281-27-1. It belongs to the class of oxazoles, which are five-membered heterocyclic rings containing oxygen and nitrogen. This compound is specifically characterized by its chloromethyl group attached to the oxazole ring, which is fused to a cycloheptane ring system.
Potential Applications
-
Pharmaceutical Research: Heterocyclic compounds like oxazoles are often explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
-
Organic Synthesis: The chloromethyl group provides a versatile handle for further chemical modifications, making this compound a useful intermediate in organic synthesis.
Safety and Handling
Given its chemical structure, 3-(chloromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d] oxazole may pose hazards typical of chlorinated organic compounds, such as toxicity and potential environmental impact. Proper handling and disposal procedures should be followed.
Safety Data
| Hazard | Description |
|---|---|
| Chemical Stability | May react with strong bases or nucleophiles |
| Toxicity | Potential toxicity due to chlorinated group |
| Environmental Impact | May be harmful to aquatic life |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume